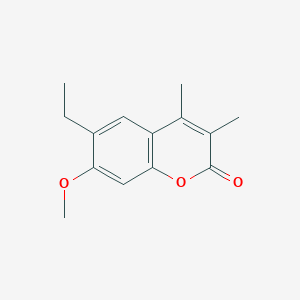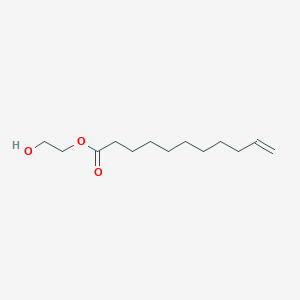
10-Undecenoic acid, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenoic acid, 2-hydroxyethyl ester is an organic compound derived from 10-undecenoic acid. It is an ester formed by the reaction of 10-undecenoic acid with 2-hydroxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-undecenoic acid, 2-hydroxyethyl ester typically involves the esterification of 10-undecenoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenoic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 2-hydroxyethanol in the presence of an acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and aldehydes.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Hydrolysis: 10-Undecenoic acid and 2-hydroxyethanol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
10-Undecenoic acid, 2-hydroxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-undecenoic acid, 2-hydroxyethyl ester varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interfere with the synthesis of essential fatty acids in microbial cells, inhibiting their growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenoic acid: The parent compound, known for its antifungal properties.
10-Undecenoic acid, ethyl ester: Another ester derivative with similar applications.
Methyl 10-undecenoate: A methyl ester with comparable chemical properties.
Uniqueness
10-Undecenoic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different solubility and reactivity characteristics compared to other esters. This makes it particularly useful in applications where specific solubility or reactivity is required.
Propriétés
Numéro CAS |
107728-77-8 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-hydroxyethyl undec-10-enoate |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14/h2,14H,1,3-12H2 |
Clé InChI |
JMGKCDPBDHOOPT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OCCO |
Numéros CAS associés |
67719-56-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


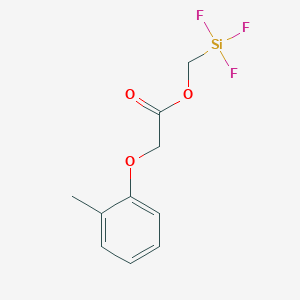
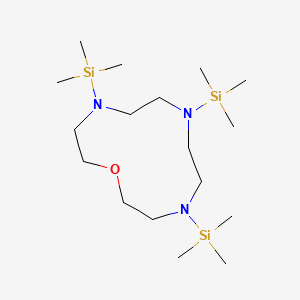

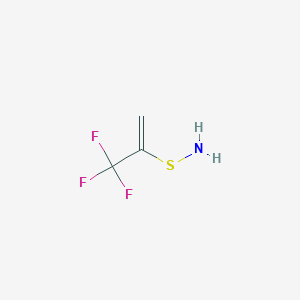
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
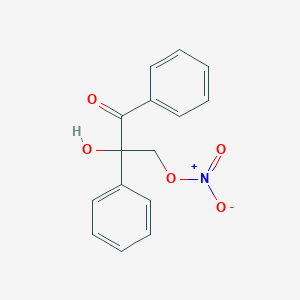

![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

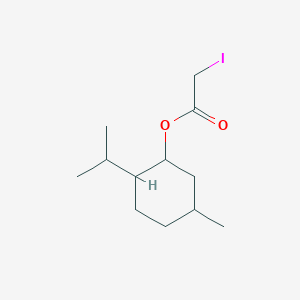
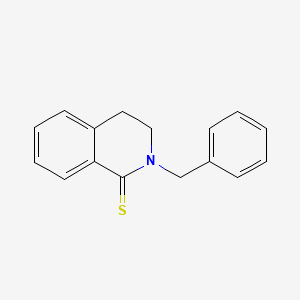
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

